![molecular formula C4H6BNO2S B590767 (2-Methylthiazol-5-yl)boronic acid CAS No. 1190875-47-8](/img/structure/B590767.png)
(2-Methylthiazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Methylthiazol-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C4H6BNO2S . It has a molecular weight of 142.98 g/mol . The IUPAC name for this compound is (2-methyl-1,3-thiazol-5-yl)boronic acid .
Molecular Structure Analysis
The molecular structure of “(2-Methylthiazol-5-yl)boronic acid” includes a boronic acid group attached to a 2-methylthiazol-5-yl group . The InChI string representation of the molecule isInChI=1S/C4H6BNO2S/c1-3-6-2-4 (9-3)5 (7)8/h2,7-8H,1H3
. Chemical Reactions Analysis
Boronic acids, including “(2-Methylthiazol-5-yl)boronic acid”, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki–Miyaura cross-coupling reactions . Other useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .Physical And Chemical Properties Analysis
“(2-Methylthiazol-5-yl)boronic acid” has a molecular weight of 142.98 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 81.6 Ų . The complexity of the molecule, as computed by PubChem, is 103 .Scientific Research Applications
Sensing Applications
Boronic acids, including “(2-Methylthiazol-5-yl)boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . Boronic acids can be used to label cells and proteins, providing valuable information about their behavior and interactions .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in a variety of research fields, including biochemistry and molecular biology .
Separation Technologies
Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols makes them useful in the separation of complex mixtures .
Development of Therapeutics
Boronic acids are also being explored for their potential in the development of therapeutics . Their unique chemical properties make them attractive candidates for drug development .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This could potentially be a significant advancement in the treatment of diabetes .
Mechanism of Action
The mechanism of action of boronic acids in biological systems is often related to their ability to form reversible covalent bonds with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This property has been exploited in the design of drugs, with boronic acids increasingly being seen in approved drugs .
Future Directions
The future of boronic acid research is promising. The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This approach allows access to unprecedented boronic acid libraries, paving the way for the discovery of new drugs and other useful compounds .
properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2S/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEARPNXPNJAQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(S1)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291862 |
Source
|
Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylthiazol-5-yl)boronic acid | |
CAS RN |
1190875-47-8 |
Source
|
Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190875-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.